3-(Chloromethyl)-2,5-dimethyloxolane
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Overview
Description
3-(Chloromethyl)-2,5-dimethyloxolane is an organic compound that belongs to the class of oxolanes, which are five-membered cyclic ethers This compound is characterized by the presence of a chloromethyl group (-CH2Cl) attached to the oxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-2,5-dimethyloxolane can be achieved through several methods. One common approach involves the chloromethylation of 2,5-dimethyloxolane. This reaction typically uses formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl2). The reaction proceeds under acidic conditions, where the formaldehyde carbonyl is protonated, making it more electrophilic and susceptible to nucleophilic attack by the oxolane ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of microwave irradiation has also been explored to enhance reaction rates and yields. The reaction mixture is typically quenched with a base to neutralize the acid and then purified through distillation or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
3-(Chloromethyl)-2,5-dimethyloxolane undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.
Oxidation Reactions: The compound can be oxidized to form corresponding oxirane derivatives or other oxidized products.
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Substitution: Common reagents include sodium azide (NaN3) for azide substitution, sodium methoxide (NaOMe) for methoxy substitution, and thiourea for thiol substitution.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide yields 3-(azidomethyl)-2,5-dimethyloxolane, while oxidation with potassium permanganate can produce 3-(hydroxymethyl)-2,5-dimethyloxolane .
Scientific Research Applications
3-(Chloromethyl)-2,5-dimethyloxolane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules through chloromethylation, enabling the study of protein-ligand interactions and enzyme mechanisms.
Mechanism of Action
The mechanism by which 3-(Chloromethyl)-2,5-dimethyloxolane exerts its effects involves the reactivity of the chloromethyl group. This group is highly electrophilic and can react with nucleophiles in biological systems, leading to the formation of covalent bonds with biomolecules. This reactivity can be harnessed to modify proteins, nucleic acids, and other cellular components, providing insights into molecular pathways and targets .
Comparison with Similar Compounds
Similar Compounds
3-(Chloromethyl)-1,2,4-triazolin-5-one: Another compound with a chloromethyl group, used in the synthesis of pharmaceuticals and agrochemicals.
3-(Chloromethyl)benzoyl chloride: Used in the synthesis of benzoyl derivatives with applications in organic synthesis and material science.
Uniqueness
3-(Chloromethyl)-2,5-dimethyloxolane is unique due to its oxolane ring structure, which imparts specific reactivity and stability. This makes it a valuable intermediate in organic synthesis, particularly for the construction of cyclic ethers and related compounds .
Properties
Molecular Formula |
C7H13ClO |
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Molecular Weight |
148.63 g/mol |
IUPAC Name |
3-(chloromethyl)-2,5-dimethyloxolane |
InChI |
InChI=1S/C7H13ClO/c1-5-3-7(4-8)6(2)9-5/h5-7H,3-4H2,1-2H3 |
InChI Key |
XBYKIBFLMXUOGD-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C(O1)C)CCl |
Origin of Product |
United States |
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